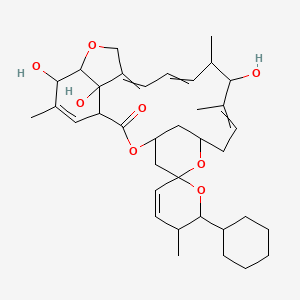

Doramectin aglycone

Description

Properties

Molecular Formula |

C36H50O8 |

|---|---|

Molecular Weight |

610.8 g/mol |

IUPAC Name |

2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3 |

InChI Key |

SHRUSRJMZSPNGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O |

Appearance |

White solid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin aglycone is the active metabolite and a primary degradation product of Doramectin, a broad-spectrum macrocyclic lactone anthelmintic agent used in veterinary medicine. The parent compound, Doramectin, exerts its effect by modulating glutamate-gated and GABA-gated chloride channels in nematodes and arthropods, leading to paralysis and death of the parasite.[1] The aglycone is formed by the acid-catalyzed hydrolysis of the disaccharide unit from Doramectin.[2][3] While devoid of the paralytic activity of its parent compound, this compound is an inhibitor of nematode larval development.[2][3] Understanding the physicochemical properties of this aglycone is crucial for metabolism studies, environmental fate analysis, and the development of analytical methods for residue detection.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and diagrams to illustrate key processes.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions due to the limited public data on this specific metabolite.

| Property | Value | Source(s) | Notes |

| IUPAC Name | (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | - | - |

| CAS Number | 1987883-26-0 | - | |

| Molecular Formula | C₃₆H₅₀O₈ | - | |

| Molecular Weight | 610.78 g/mol | Also reported as 610.7 g/mol . | |

| Appearance | White solid | - | - |

| Melting Point | No experimental data available. (Parent compound Doramectin: 116-119 °C) | Data for parent compound provided for reference. | |

| Boiling Point | 809.2 ± 65.0 °C | - | Predicted value. |

| Density | 1.25 ± 0.1 g/cm³ | Predicted value. | |

| Water Solubility | No quantitative data available. (Parent compound Doramectin: practically insoluble) | Expected to have very low water solubility. | |

| Organic Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | - | |

| logP (Octanol-Water Partition Coefficient) | No experimental data available. (Parent compound Doramectin: 6.27) | Predicted value for parent compound. The aglycone is expected to be highly lipophilic. | |

| pKa (Acid Dissociation Constant) | 12.43 ± 0.70 | - | Predicted value. |

| Purity | >95% by HPLC | As supplied by commercial vendors. | |

| Storage Conditions | -20°C | Recommended for long-term stability. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound and other macrocyclic lactones.

Protocol 1: Formation of this compound via Acid Hydrolysis

This compound is the product of the acid-catalyzed hydrolysis of the disaccharide moiety from the parent Doramectin molecule.

Caption: Formation of this compound via Acid Hydrolysis.

Methodology:

-

Dissolution: Dissolve Doramectin in a suitable alcohol, such as methanol.

-

Acidification: Add a catalytic amount of a strong acid (e.g., 1% sulfuric acid).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Neutralization: Upon completion, neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds. The following is a general protocol for avermectins that can be optimized for this compound.

Caption: Experimental Workflow for HPLC Purity Analysis.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. A common mobile phase for related compounds is acetonitrile:methanol:water (53:35:12, v/v/v).

-

Flow Rate: Typically 1.0 - 1.2 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25 °C.

-

Detection Wavelength: Approximately 250 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

-

-

Analysis:

-

Inject the prepared samples into the HPLC system.

-

Record the chromatograms. The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

-

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration using a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV (as described in Protocol 2) or LC-MS.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Biological Activity and Metabolism

This compound is known to be a metabolite of Doramectin. Studies on the metabolism of Doramectin in various animal species have shown that the parent drug is metabolized to several derivatives, with the aglycone being a significant product of degradation. While the aglycone lacks the potent paralytic effects of Doramectin on mature parasites, it retains inhibitory activity against the development of nematode larvae. There is limited published information on the further metabolism or specific signaling pathways directly involving this compound.

Conclusion

This guide provides a consolidated source of the key physicochemical properties of this compound, essential for researchers in drug development and environmental science. The data highlights its lipophilic nature and low aqueous solubility, characteristic of the avermectin class of compounds. The provided protocols offer a starting point for the experimental determination of its properties and for the development of robust analytical methods. Further research is warranted to fully elucidate the experimental values for all physicochemical parameters and to explore its complete metabolic fate and biological significance.

References

Synthesis of Doramectin Aglycone from Doramectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone used in veterinary medicine, is a glycosylated natural product. Its biological activity and pharmacokinetic properties are significantly influenced by the disaccharide moiety attached at the C-13 position. The synthesis of doramectin aglycone, the core macrocyclic structure devoid of its sugar residues, is a critical process for structure-activity relationship (SAR) studies, the development of novel derivatives, and as a reference standard in analytical methods. This technical guide provides an in-depth overview of the chemical synthesis of this compound from doramectin, focusing on the prevalent method of acidic hydrolysis. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in a research and development setting.

Introduction

Doramectin is a member of the avermectin family of 16-membered macrocyclic lactones, produced by genetically engineered strains of Streptomyces avermitilis. Its potent anthelmintic, insecticidal, and acaricidal properties are attributed to its action as a positive allosteric modulator of glutamate-gated chloride channels and GABA-gated chloride channels in invertebrates. The doramectin molecule consists of a complex pentacyclic lactone core, the aglycone, and a disaccharide of L-oleandrose attached at the C-13 position.

The removal of this disaccharide to yield this compound is a key chemical transformation. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the doramectin monosaccharide, followed by the complete removal of the sugar moieties to produce the this compound[1]. This guide details the chemical principles and practical methodologies for achieving this synthesis.

Chemical Synthesis via Acidic Hydrolysis

The primary method for the synthesis of this compound from doramectin is through acidic hydrolysis. This reaction cleaves the glycosidic bonds linking the L-oleandrose units to each other and to the aglycone. The selection of the acid, solvent, temperature, and reaction time are critical parameters that influence the reaction efficiency and the purity of the final product.

Reaction Parameters

Several acidic conditions have been reported for the deglycosylation of avermectins, which are structurally analogous to doramectin. These conditions can be adapted for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | General Condition | Source |

| Acid | Concentrated Sulfuric Acid (H₂SO₄) | 5% Sulfuric Acid (H₂SO₄) | Mildly Acidic | [2][3] |

| Solvent | Methanol | Not specified | Acetonitrile | [1] |

| Temperature | Ice bath (approx. 0°C) | Not specified | Not specified | [2] |

| Reaction Time | Not specified | Not specified | Sequential (1h for monosaccharide, 18h for aglycone) |

Note: The reaction time for complete conversion to the aglycone under specific conditions may require optimization and monitoring by analytical techniques such as HPLC or TLC.

Detailed Experimental Protocols

The following protocols are based on established methods for the acidic hydrolysis of avermectins and can be adapted for doramectin.

Protocol 1: Sulfuric Acid in Methanol

This protocol is adapted from a method used for the synthesis of ivermectin aglycone.

-

Dissolution: Dissolve doramectin in methanol (e.g., 10 mg/mL).

-

Cooling: Cool the solution in an ice bath to approximately 0°C.

-

Acidification: Slowly add concentrated sulfuric acid dropwise while stirring. The final concentration of the acid should be carefully controlled. A starting point could be a final concentration of 1-5% (v/v).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed and the desired product is formed.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: Mildly Acidic Conditions in Acetonitrile

This protocol is based on the general observation of doramectin degradation under mildly acidic conditions.

-

Dissolution: Dissolve doramectin in acetonitrile.

-

Acidification: Add a mild acid (e.g., a dilute solution of a strong acid like HCl or H₂SO₄, or an organic acid like trifluoroacetic acid) to the solution. The exact concentration will need to be optimized.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is reported to proceed sequentially, with the formation of the monosaccharide within 1 hour and the aglycone after 18 hours.

-

Work-up and Purification: Follow steps 5-8 from Protocol 1 for quenching, extraction, drying, and purification of the this compound.

Visualization of Workflow and Reaction

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Acidic Hydrolysis Reaction

Caption: Sequential acidic hydrolysis of doramectin.

Analytical Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to monitor the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used for the analysis of avermectins.

-

Mass Spectrometry (MS): To confirm the molecular weight of the this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the aglycone and the absence of the sugar moieties.

Conclusion

The synthesis of this compound from doramectin is a straightforward yet crucial procedure for researchers in drug discovery and development. The acidic hydrolysis method, while requiring careful optimization of reaction conditions, provides a reliable route to this important derivative. The protocols and workflows presented in this guide offer a solid foundation for the successful synthesis, purification, and characterization of this compound, thereby enabling further exploration of the structure-activity relationships within the avermectin class of compounds.

References

Hydrolysis of Doramectin to its Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical hydrolysis of doramectin, a potent macrocyclic lactone anthelmintic, to its corresponding aglycone. The removal of the disaccharide moiety is a critical step in the synthesis of various derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document outlines the underlying chemical principles, detailed experimental protocols, and analytical methods for monitoring the reaction and purifying the final product.

Introduction

Doramectin, a member of the avermectin family of natural products, exerts its antiparasitic activity through its complex macrocyclic lactone structure. The C-13 position of this macrocycle is glycosylated with an α-L-oleandrosyl-α-L-oleandrose disaccharide. The hydrolysis of this glycosidic linkage to yield the doramectin aglycone is a key chemical transformation. The resulting aglycone serves as a versatile synthetic intermediate for the preparation of novel doramectin analogs with potentially enhanced efficacy, modified pharmacokinetic profiles, or different spectra of activity.

The hydrolysis is typically achieved under acidic conditions, where the glycosidic bonds are susceptible to cleavage. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the doramectin monosaccharide and subsequently the this compound[1]. Careful control of reaction parameters is essential to maximize the yield of the desired aglycone and minimize the formation of degradation byproducts.

Chemical Transformation

The fundamental reaction involves the acid-catalyzed cleavage of the O-glycosidic bonds linking the oleandrose units to each other and to the doramectin macrocycle. The reaction proceeds via protonation of the glycosidic oxygen atoms, followed by nucleophilic attack of a water molecule, leading to the liberation of the sugar moieties and the formation of the this compound.

Experimental Protocols

The following protocols are based on established methods for the acid hydrolysis of avermectins and can be adapted for the specific case of doramectin.

Acid Hydrolysis of Doramectin

This protocol describes the general procedure for the acid-catalyzed hydrolysis of doramectin to its aglycone.

Materials:

-

Doramectin

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl), 0.5 M

-

Sodium hydroxide (NaOH), 0.5 M

-

Deionized water

-

Rotary evaporator

-

pH meter

Procedure:

-

Dissolve doramectin in acetonitrile to a known concentration (e.g., 10 mg/mL).

-

Add an equal volume of 0.5 M hydrochloric acid to the doramectin solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) (see section 4 for analytical methods).

-

Upon completion of the reaction, neutralize the solution by adding an equal volume of 0.5 M sodium hydroxide.

-

Add an additional volume of acetonitrile to the neutralized solution.

-

The resulting solution contains the this compound and is ready for purification.

Purification of this compound by Preparative HPLC

This protocol outlines the purification of the this compound from the hydrolysis reaction mixture using preparative HPLC.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

Column 1: Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size)

-

Column 2: Ultimate XB-C18 column (250 x 50 mm, 10 µm particle size)

Mobile Phases:

-

Purification Step 1:

-

Mobile Phase A (MPA): 10 mM Ammonium Acetate (NH₄OAc) in water

-

Mobile Phase B (MPB): Acetonitrile (ACN)

-

-

Purification Step 2:

-

Mobile Phase A (MPA): 0.05% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B (MPB): Methanol (MeOH)

-

Procedure:

-

First Pass Purification:

-

Equilibrate the Ultimate AQ-C18 column with the initial mobile phase conditions.

-

Load the neutralized hydrolysis reaction mixture onto the column.

-

Elute the components using a gradient program (see Table 2 for an example gradient).

-

Monitor the elution at an appropriate wavelength (e.g., 245 nm) and collect fractions corresponding to the this compound peak.

-

Evaporate the collected fractions to dryness.

-

-

Second Pass Purification (if necessary):

-

Dissolve the dried residue from the first pass in a suitable solvent.

-

Equilibrate the Ultimate XB-C18 column with the initial mobile phase conditions for the second purification step.

-

Load the sample onto the column.

-

Elute the components using a gradient program (see Table 3 for an example gradient).

-

Collect the purified this compound fractions.

-

Evaporate the solvent to obtain the purified solid product.

-

Analyze the purity of the final product by analytical HPLC.

-

Data Presentation

Reaction Conditions for Acid Hydrolysis of Doramectin

| Parameter | Value |

| Starting Material | Doramectin |

| Solvent | Acetonitrile |

| Acid | Hydrochloric Acid (HCl) |

| Acid Concentration | 0.5 M |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Neutralizing Agent | Sodium Hydroxide (NaOH) |

| Neutralizing Agent Conc. | 0.5 M |

Example Preparative HPLC Gradient for First Pass Purification

| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |

| 0 | 55 | 200 |

| 41 | 77 | 200 |

| 42 | 100 | 200 |

| 47 | 100 | 200 |

Example Preparative HPLC Gradient for Second Pass Purification

| Time (min) | % Mobile Phase B (MeOH) | Flow Rate (mL/min) |

| 0 | 70 | 100 |

| 40 | 90 | 100 |

| 41 | 100 | 100 |

| 47 | 100 | 100 |

Mandatory Visualizations

Caption: Workflow for the hydrolysis of doramectin and purification of its aglycone.

Caption: Chemical transformation of doramectin to its aglycone via acid hydrolysis.

References

Spectroscopic and Structural Elucidation of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, structural characterization, and relevant biological context of doramectin aglycone. This compound is the core macrocyclic lactone of the potent anthelmintic drug doramectin, produced by the acid hydrolysis of the disaccharide unit from the parent compound[1][2]. Understanding the physicochemical properties of this aglycone is crucial for metabolism studies, degradation product analysis, and the development of new avermectin-based therapeutics.

Spectroscopic Data

The structural elucidation of doramectin and its aglycone has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3]. While the complete raw data from foundational studies is not fully available in public domains, this section summarizes the key expected spectroscopic characteristics and provides a framework for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

| Parameter | Value | Source |

| Molecular Formula | C36H50O8 | [2] |

| Molecular Weight | 610.7 g/mol | [2] |

| Ionization Mode | Electrospray Ionization (ESI+) | |

| Precursor Ion (Expected) | [M+Na]+ | Inferred from doramectin data |

Note: Specific fragmentation patterns for this compound are not detailed in the available literature but would be determined through tandem MS (MS/MS) experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural assignment of this compound. The complex polycyclic structure results in a crowded and highly detailed spectrum.

¹H NMR Data (Proton NMR)

A complete peak list for this compound is not publicly available. However, analysis would focus on identifying key proton environments, such as:

-

Olefinic protons in the macrocyclic ring.

-

Protons adjacent to hydroxyl and ether functionalities.

-

Methyl group singlets and doublets.

-

Complex multiplets of the cyclohexyl ring protons.

¹³C NMR Data (Carbon NMR)

Similarly, a detailed ¹³C NMR peak list is not readily accessible. The spectrum would be characterized by:

-

Signals corresponding to the sp² carbons of the double bonds.

-

Carbon atoms of the lactone carbonyl group.

-

Numerous signals in the aliphatic region corresponding to the complex carbon skeleton.

Experimental Protocols

The following sections detail the methodologies for the preparation and spectroscopic analysis of this compound, based on established procedures for avermectins.

Preparation of this compound

This compound is prepared by the acid-catalyzed hydrolysis of the parent doramectin molecule. This process cleaves the two oleandrose sugar moieties.

Protocol:

-

Dissolution: Doramectin is dissolved in a suitable organic solvent mixture, such as aqueous tetrahydrofuran.

-

Acidification: A strong acid, typically sulfuric acid, is added to the solution to catalyze the hydrolysis.

-

Reaction: The mixture is stirred at room temperature or with gentle heating to allow for the cleavage of the glycosidic bonds.

-

Neutralization and Extraction: The reaction is quenched by neutralization, and the products are extracted into an organic solvent.

-

Purification: The this compound is isolated from the sugar byproducts and any unreacted starting material using column chromatography on silica gel.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of doramectin and its derivatives.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

LC Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions. Full scan mode is used for initial identification.

-

Precursor Ion Selection: For doramectin, the sodium adduct [M+Na]⁺ is often the most abundant precursor ion. The same would be expected for the aglycone.

NMR Spectroscopy Analysis

High-field NMR spectroscopy is required to resolve the complex signals of this compound.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher)

Sample Preparation:

-

The purified this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Tetramethylsilane (TMS) is used as an internal standard.

Experiments:

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR: To fully assign the complex structure, a suite of 2D NMR experiments is necessary, including:

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Biological Activity and Mechanism of Action

While doramectin itself is a potent anthelmintic, its aglycone exhibits different biological properties. This compound is an inhibitor of nematode larval development but lacks the paralytic activity of the parent compound.

The paralytic action of avermectins like doramectin is due to their effect on invertebrate-specific glutamate-gated chloride channels (GluCls) in nerve and muscle cells.

Mechanism Description:

-

Avermectins bind to the glutamate-gated chloride channels on the nerve and muscle cells of invertebrates.

-

This binding locks the channel in an open state, leading to a continuous influx of chloride ions into the cell.

-

The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it unresponsive to excitatory signals.

-

This ultimately leads to a flaccid paralysis and death of the parasite.

The lack of paralytic activity in the this compound suggests that the disaccharide moiety is crucial for the potent interaction with the glutamate-gated chloride channels that leads to paralysis.

References

The Core Mechanism of Doramectin Aglycone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of doramectin aglycone, contrasting it with its parent compound, doramectin. It provides a comprehensive overview of the molecular targets, structure-activity relationships, and the experimental protocols used to elucidate the functional consequences of the removal of the disaccharide moiety.

Introduction: The Avermectin Family and Doramectin

Doramectin is a potent, broad-spectrum endectocide belonging to the avermectin class of macrocyclic lactones.[1][2] These compounds are fermentation products of the soil actinomycete Streptomyces avermitilis.[3] The primary molecular target of avermectins in invertebrates, such as nematodes and arthropods, is the glutamate-gated chloride channel (GluCl).[4][5] Doramectin, like other avermectins, acts as a positive allosteric modulator of these channels, leading to paralysis and death of the parasite.

This compound is a derivative of doramectin resulting from the hydrolysis of the disaccharide unit at the C-13 position of the macrocyclic lactone ring. While it has been noted as an inhibitor of nematode larval development, it is critically described as being "devoid of paralytic activity". This guide will explore the molecular basis for this significant difference in biological effect.

The Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

GluCls are ligand-gated ion channels exclusive to protostome invertebrates. They are crucial components of the nervous system, involved in inhibiting neuronal signaling and muscle function upon activation by the neurotransmitter glutamate. Structurally, GluCls are pentameric proteins that form a central ion pore permeable to chloride ions.

The binding of glutamate to the extracellular domain of the GluCl receptor triggers a conformational change that opens the channel pore, allowing the influx of chloride ions. This hyperpolarizes the cell membrane, making the neuron or muscle cell less likely to fire an action potential, thus mediating an inhibitory effect.

Mechanism of Action: A Tale of Two Moieties

The anthelmintic activity of doramectin is a direct consequence of its interaction with GluCls. This interaction is complex, involving both the macrocyclic lactone core and the C-13 disaccharide.

The Aglycone Core: The Binding Pharmacophore

The 16-membered macrocyclic lactone ring, fused with a spiroketal and a benzofuran group, constitutes the core aglycone structure. This lipophilic core is the primary pharmacophore that binds to the GluCl channel. Structural biology studies, including X-ray crystallography and cryo-electron microscopy of the homologous channel from Caenorhabditis elegans with ivermectin, have revealed that the avermectin molecule inserts itself into a pocket in the transmembrane domain, at the interface between adjacent subunits.

This binding acts as a "molecular wedge," pushing the transmembrane helices apart and stabilizing the open conformation of the channel. This leads to a prolonged and essentially irreversible opening of the chloride channel, causing a sustained influx of Cl- ions and subsequent hyperpolarization of the cell. The result is a flaccid paralysis of the pharyngeal muscles and somatic muscles of the nematode, leading to starvation and death.

The Disaccharide Moiety: A Modulator of Potency

The key difference between doramectin and its aglycone is the presence of a disaccharide, composed of two L-oleandrose units, at the C-13 position. While the aglycone alone can bind to the channel, evidence strongly suggests that the disaccharide is a "salient determinant of the potentiating potency" of the molecule.

Structural models indicate that the disaccharide is located towards the extracellular side of the binding pocket. It forms interactions with residues in the M2-M3 loop of one subunit and the M1 helix of an adjacent subunit. These interactions are thought to:

-

Stabilize the open channel conformation: By providing additional contact points with the receptor, the disaccharide helps to lock the channel in its open state, enhancing the duration and irreversibility of the effect.

-

Enhance allosteric modulation: The sugar moiety may influence the conformational changes transmitted from the avermectin binding site to the channel gate, thereby increasing the efficiency of channel opening.

The removal of this disaccharide to form this compound results in a molecule that still contains the core binding pharmacophore but lacks the crucial potentiating moiety. Consequently, its ability to effectively and irreversibly open the GluCl channel is significantly diminished, explaining its lack of paralytic activity. Studies on other avermectin aglycones have shown that replacing the disaccharide with more polar substituents, such as a hydroxyl group, leads to weaker biological activity.

Quantitative Data Summary

| Compound | Receptor/Preparation | Assay Type | Measured Value | Organism |

| Ivermectin | Recombinant HcGluClα subunit | Radioligand Binding | Kd = 26 ± 12 pM | Haemonchus contortus |

| Ivermectin | Recombinant Hcgbr-2B subunit | Radioligand Binding | Kd = 70 ± 16 pM | Haemonchus contortus |

| Ivermectin | L3 Larval Membranes | Radioligand Binding | Kd = 70 ± 7 pM | Haemonchus contortus |

| Ivermectin | Recombinant α GluClR | Electrophysiology (TEVC) | EC50 = 140 nM | Caenorhabditis elegans |

| Ivermectin | Recombinant αβ GluClR (1:1) | Electrophysiology (TEVC) | EC50 = 86 nM | Haemonchus contortus |

| This compound | GluCl Channels | N/A | Data not available | N/A |

Table 1: Comparative binding affinities (Kd) and potencies (EC50) of ivermectin for glutamate-gated chloride channels. The extremely high affinity (pM range) of the parent compound highlights the potent interaction that is likely lost in the aglycone.

Experimental Protocols

The characterization of this compound's mechanism of action would involve comparative studies against doramectin using established methodologies for studying avermectin-GluCl interactions.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to its receptor. It would be used to determine the dissociation constant (Kd) of this compound for GluCls and compare it to that of doramectin.

Methodology:

-

Receptor Preparation: GluCl subunits (e.g., from H. contortus or C. elegans) are recombinantly expressed in a suitable cell line (e.g., COS-7 cells). Membranes containing the expressed receptors are then prepared by homogenization and centrifugation.

-

Assay Performance: The cell membranes are incubated with a radiolabeled avermectin (e.g., [3H]-ivermectin) and varying concentrations of a competing non-radiolabeled ligand (doramectin or this compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and thus the bound radioligand) but allow the unbound radioligand to pass through. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of the competing ligand. These curves are then used to calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding), from which the Ki (an indicator of binding affinity) can be derived.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the functional effect of a compound on ion channel activity. It would be used to determine if this compound can potentiate glutamate-induced currents or directly gate GluCl channels.

Methodology:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired GluCl subunits. The oocytes are then incubated for 2-3 days to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a set holding potential.

-

Compound Application: The oocyte is perfused with a buffer solution. Glutamate, doramectin, and this compound are applied alone or in combination, and the resulting chloride currents flowing through the expressed GluCl channels are recorded by the amplifier.

-

Data Analysis: The magnitude of the current elicited by the compounds is measured. Dose-response curves are constructed by plotting the current amplitude against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Visualizations

Signaling Pathways

Caption: Comparative signaling pathways of Doramectin and its Aglycone at the GluCl channel.

Experimental Workflows

Caption: Standard experimental workflows for characterizing ligand interaction with GluCl channels.

Conclusion

The mechanism of action of this compound is best understood by its structural deviation from the parent compound. While the macrocyclic lactone core allows for a weak, low-affinity interaction with the transmembrane domain of invertebrate glutamate-gated chloride channels, the absence of the C-13 disaccharide moiety critically impairs its ability to act as a potent positive allosteric modulator. This sugar moiety is essential for stabilizing the open-channel conformation and ensuring the sustained chloride ion influx that leads to hyperpolarization and flaccid paralysis of the parasite. Therefore, this compound, lacking this key potentiating component, does not induce the paralytic effect characteristic of doramectin and other avermectins. Future research employing the detailed experimental protocols outlined herein would be necessary to precisely quantify the reduction in binding affinity and functional activity of the aglycone, further solidifying our understanding of this important structure-activity relationship.

References

- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization of the GluCl ligand-gated ion channel in the presence and absence of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stabilization of the GluCl Ligand-Gated Ion Channel in the Presence and Absence of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Anthelmintic Activity of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone, is a widely utilized anthelmintic in veterinary medicine. Its activity is primarily attributed to its interaction with glutamate-gated chloride channels in nematodes, leading to paralysis and death. The aglycone form of Doramectin, lacking the disaccharide moiety, presents a different biological profile. This technical guide provides a comprehensive overview of the current understanding of Doramectin aglycone's in vitro anthelmintic activity. While there is a notable absence of published quantitative data, such as IC50 or EC50 values, existing information indicates a specific inhibitory effect on nematode larval development, without the characteristic paralytic action of the parent compound[1]. This document outlines the inferred mechanism of action based on the broader avermectin class, details robust experimental protocols for the in vitro evaluation of its developmental effects, and provides templates for standardized data presentation. The aim is to equip researchers with the foundational knowledge and methodologies required to systematically investigate the anthelmintic potential of this compound.

Introduction to Doramectin and its Aglycone

Doramectin is a fermentation product of a genetically altered strain of Streptomyces avermitilis. Like other avermectins, its structure consists of a complex 16-membered macrocyclic lactone ring glycosidically linked to a disaccharide at the C-13 position. The this compound is the core macrocyclic lactone structure, produced by the hydrolysis of this disaccharide unit[1].

While Doramectin's efficacy as a paralytic agent against a broad spectrum of nematodes is well-documented[2][3][4], its aglycone exhibits a more nuanced activity. It has been identified as an inhibitor of nematode larval development but is notably devoid of paralytic activity. This distinction suggests a potentially different or more specific mechanism of action, making it a subject of interest for novel anthelmintic development, particularly for targeting larval stages.

Physicochemical Properties: this compound is reported to be soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, which is a key consideration for preparing stock solutions for in vitro assays.

Inferred Mechanism of Action: Avermectins and Glutamate-Gated Chloride Channels

The primary mode of action for the avermectin class of anthelmintics, including the parent compound Doramectin, is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.

These channels, which are not present in mammals, are ligand-gated ion channels. The binding of avermectins to GluCls leads to a prolonged and essentially irreversible opening of the channel, causing an influx of chloride ions. This hyperpolarizes the cell membrane, inhibiting neuronal firing and muscle contraction, which ultimately results in a flaccid paralysis of the parasite. The binding site for ivermectin, a closely related avermectin, has been identified in the channel domain, between the M1 and M3 transmembrane helices of adjacent subunits.

Given that this compound does not cause paralysis, it is hypothesized that its interaction with GluCls may be different. It might:

-

Selectively target specific isoforms of GluCls that are more critical for larval development than for neuromuscular control in adult worms.

-

Act on a different, as-yet-unidentified molecular target that is crucial for the developmental processes of nematode larvae.

The following diagram illustrates the established signaling pathway for avermectins.

Experimental Protocols for In Vitro Evaluation

The lack of published quantitative data necessitates the use of robust and standardized in vitro assays to characterize the activity of this compound. Based on its known biological effects, the Larval Development Assay is the most pertinent primary screening method.

The following diagram outlines a general workflow for in vitro anthelmintic screening.

Larval Development Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the development of nematode eggs into third-stage (L3) larvae.

Objective: To determine the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50) of this compound on nematode larval development.

Materials:

-

Nematode species: Haemonchus contortus (from sheep feces) or Caenorhabditis elegans (as a model organism).

-

This compound.

-

Solvent (e.g., DMSO).

-

Culture medium (e.g., Earle's balanced salt solution with yeast extract for parasitic nematodes).

-

96-well microtiter plates.

-

Fungicide (e.g., Amphotericin B) to prevent fungal growth.

-

Saturated salt solution (e.g., NaCl) for egg flotation.

-

Sieves of various mesh sizes for egg purification.

-

Incubator set at the appropriate temperature (e.g., 27°C for H. contortus).

-

Inverted microscope.

Protocol:

-

Egg Collection and Purification:

-

Collect fresh fecal samples from a host infected with the target nematode (e.g., H. contortus).

-

Homogenize the feces in water and filter through a series of sieves to remove large debris.

-

Suspend the filtered material in a saturated salt solution to float the nematode eggs.

-

Collect the eggs from the surface, wash thoroughly with water to remove the salt, and quantify the concentration (eggs/mL).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of each drug dilution. Include positive controls (a known anthelmintic like ivermectin or levamisole) and negative controls (medium with the same concentration of DMSO as the test wells).

-

Add approximately 50-100 purified eggs to each well.

-

Add a fungicide to each well to prevent contamination.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at the optimal temperature for larval development (e.g., 27°C) for the required duration (typically 6-7 days for H. contortus to reach the L3 stage).

-

-

Assessment and Data Analysis:

-

After the incubation period, add a drop of a killing agent (e.g., Lugol's iodine) to each well to stop development and aid visualization.

-

Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

-

Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the negative control.

-

Determine the IC50 or LD50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Larval Motility Assay (Confirmatory Assay)

This assay can be used to confirm the reported lack of paralytic activity of this compound.

Objective: To assess the effect of this compound on the motility of L3 larvae.

Materials:

-

Third-stage (L3) larvae of the target nematode.

-

This compound and appropriate controls.

-

96-well microtiter plates.

-

Incubator.

-

Microscope or automated motility tracking system.

Protocol:

-

Larvae Preparation:

-

Culture nematode eggs to the L3 stage.

-

Collect and clean the L3 larvae.

-

-

Assay Setup:

-

Dispense a known number of L3 larvae (e.g., 50-100) into the wells of a 96-well plate containing the various concentrations of this compound and controls.

-

-

Incubation and Observation:

-

Incubate the plate at an appropriate temperature.

-

At set time points (e.g., 2, 6, 24, 48 hours), observe the larvae under a microscope.

-

Score larvae as motile or non-motile. A larva is considered non-motile if it does not move after gentle prodding or another stimulus.

-

-

Data Analysis:

-

Calculate the percentage of non-motile larvae for each concentration at each time point.

-

Compare the results to a positive control known to cause paralysis (e.g., Doramectin or Ivermectin) and a negative control.

-

Data Presentation

Table 1: Template for Larval Development Inhibition Assay Data

| Test Compound | Helminth Species | Concentration (µM) | No. of Replicates | Mean % Inhibition of Development to L3 (± SD) | Calculated IC50 (µM) [95% CI] |

| This compound | Haemonchus contortus | 0.01 | 3 | ||

| 0.1 | 3 | ||||

| 1 | 3 | ||||

| 10 | 3 | ||||

| 100 | 3 | ||||

| Ivermectin (Control) | Haemonchus contortus | 0.001 | 3 | ||

| 0.01 | 3 | ||||

| 0.1 | 3 | ||||

| 1 | 3 | ||||

| 10 | 3 |

Table 2: Template for Larval Motility Assay Data

| Test Compound | Helminth Species | Larval Stage | Concentration (µM) | % Non-Motile at 6h (± SD) | % Non-Motile at 24h (± SD) | % Non-Motile at 48h (± SD) |

| This compound | Haemonchus contortus | L3 | 1 | |||

| 10 | ||||||

| 100 | ||||||

| Levamisole (Control) | Haemonchus contortus | L3 | 1 | |||

| 10 | ||||||

| 100 |

Conclusion and Future Directions

This compound represents an intriguing derivative of a highly successful anthelmintic. Its reported activity as an inhibitor of larval development, coupled with a lack of paralytic effect, points towards a distinct mode of action that warrants further investigation. This technical guide provides the necessary framework for initiating such studies by outlining the inferred mechanism of action and providing detailed protocols for robust in vitro evaluation.

The critical next step for the research community is to generate empirical, quantitative data on the activity of this compound. Future research should focus on:

-

Performing the described larval development assays against a panel of economically important parasitic nematodes.

-

Utilizing high-content imaging and automated analysis to refine the assessment of developmental phenotypes.

-

Investigating the precise molecular target of this compound through techniques such as target-based screening, genetic studies in model organisms like C. elegans, and binding assays with recombinant GluCl isoforms.

-

Evaluating the synergistic potential of this compound with other classes of anthelmintics.

By systematically addressing these knowledge gaps, the scientific community can fully elucidate the anthelmintic potential of this compound and its viability as a candidate for novel parasite control strategies.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Effectiveness of doramectin for treatment of experimentally induced gastrointestinal tract larval nematode infections in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of doramectin for treatment of experimentally induced infection with gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of avermectin aglycones

An In-Depth Technical Guide to the Biological Activity of Avermectin Aglycones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activity of avermectin aglycones, the macrocyclic lactone core of the highly potent avermectin class of anthelmintics and insecticides. It explores their mechanism of action, comparative activities with their glycosylated parent compounds, and the critical role of the disaccharide moiety in pharmacokinetics and resistance. Detailed experimental protocols and structured data are provided to support further research and development.

Introduction

Avermectins, natural products derived from the bacterium Streptomyces avermitilis, are foundational compounds in veterinary medicine and agriculture for controlling parasitic nematodes, insects, and mites.[1] The principal bioactive agent, ivermectin, is a semi-synthetic derivative.[2] Structurally, avermectins consist of a complex 16-membered macrocyclic lactone backbone to which an oleandrose disaccharide is attached at the C-13 position. The aglycones are the core structures lacking this sugar moiety. While the disaccharide is not strictly required for the primary mode of action, its absence profoundly alters the molecule's properties, including its interaction with efflux pumps, solubility, and, in some cases, its spectrum of activity.[3][4] Understanding the aglycone's intrinsic activity is crucial for designing novel derivatives with improved efficacy and tailored pharmacokinetic profiles.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary target for both avermectins and their aglycones in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel exclusive to protostome invertebrates.[5] This exclusivity is a key factor in their selective toxicity against parasites and pests over their vertebrate hosts.

Molecular Interaction: Avermectin compounds act as positive allosteric modulators of GluCls. Instead of binding at the glutamate agonist site, they bind to a distinct site located in the transmembrane domain, at the interface between adjacent subunits. This binding event locks the channel in an open conformation.

Downstream Cellular Effects: The irreversible opening of GluCls leads to a massive influx of chloride ions (Cl⁻) into the affected neurons and muscle cells. This influx drives the cell's membrane potential to become more negative, a state known as hyperpolarization. Hyperpolarization prevents the cell from firing action potentials, effectively silencing neuronal transmission and inducing a flaccid paralysis in the parasite, ultimately leading to its death.

Signaling Pathway Diagram

Caption: Mechanism of action of avermectin aglycones on invertebrate GluCls.

Quantitative Data on Biological Activity

Quantitative data provides a direct measure of a compound's potency. While direct comparative studies between specific avermectins and their corresponding aglycones are not abundant in publicly accessible literature, the following tables summarize available data on the parent compounds and key binding affinities.

Table 1: In Vitro Activity and Binding Affinity

| Compound | Target/Assay | Organism/System | Value | Citation |

| [³H]Ivermectin | GluClα Subunit | Haemonchus contortus (recombinant) | Kd = 26 ± 12 pM | |

| [³H]Ivermectin | GBR-2B Subunit | Haemonchus contortus (recombinant) | Kd = 70 ± 16 pM | |

| [³H]Ivermectin | P-glycoprotein | Drug-resistant human cell line membranes | Kd = 10.6 nM | |

| Ivermectin | Calcein Efflux Inhibition (MRP1) | HL60-MRP1 cells | IC₅₀ = 3.8 µM | |

| Ivermectin | Calcein Efflux Inhibition (MRP) | A549 cells | IC₅₀ = 1 µM | |

| Ivermectin | Larval Development Assay | Haemonchus contortus (Susceptible) | IC₅₀ = 0.218 ng/mL | |

| Ivermectin | Larval Development Assay | Haemonchus contortus (Resistant) | IC₅₀ = 1.291 ng/mL | |

| Avermectin B1a | GABA Receptor Current Potentiation | Chick Neurons (in Xenopus oocytes) | EC₅₀ ≈ 0.1 µM |

Table 2: Acute Toxicity Data (LD₅₀)

| Compound | Route | Species | LD₅₀ Value | Citation |

| Abamectin | Oral | Rat | 10 mg/kg | |

| Abamectin | Oral | Mouse | 13.6 mg/kg | |

| Ivermectin | Oral | Monkey | > 24 mg/kg | |

| Abamectin | Dermal | Rabbit | > 2000 mg/kg | |

| Ivermectin | Inhalation (1h) | Rat | LC₅₀ = 5.11 mg/L |

Comparative Properties: Aglycone vs. Glycoside

The removal of the C-13 disaccharide fundamentally alters the physicochemical and pharmacokinetic properties of the avermectin molecule.

| Property | Avermectin Glycoside (e.g., Ivermectin) | Avermectin Aglycone | Significance |

| Primary Target Affinity | High affinity for GluCls. | Believed to retain high affinity for GluCls. | The core macrocycle is responsible for the primary anthelmintic/insecticidal action. |

| P-glycoprotein (P-gp) Interaction | Potent substrate and inhibitor. | Significantly lower affinity; not an effective substrate. | Glycoside is actively effluxed from cells/barriers (e.g., BBB), reducing host toxicity. Aglycone may penetrate barriers more readily but is not subject to P-gp-mediated resistance. |

| Water Solubility | Low. | Very low. | Limits formulation options. Glycosylation can sometimes improve solubility. |

| Bioavailability | Variable; subject to P-gp efflux at the gut wall. | Potentially higher passive absorption but may have different metabolic fate. | The sugar moiety is a key determinant of the drug's absorption, distribution, and persistence. |

Logical Relationship Diagram

Caption: Key property differences between avermectin glycosides and aglycones.

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biological activity. The following are protocols for key assays cited in avermectin research.

Larval Motility Assay (LMA)

This whole-organism assay is a primary method for determining the anthelmintic efficacy of compounds by measuring their effect on nematode motility.

Objective: To determine the IC₅₀ or LC₅₀ of a test compound against parasitic larvae.

Materials:

-

Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus).

-

Culture medium (e.g., RPMI-1640).

-

96-well microtiter plates.

-

Test compound (avermectin aglycone) and parent glycoside, dissolved in DMSO.

-

Automated motility tracking system (e.g., WMicroTracker) or a microscope.

-

Incubator set to appropriate conditions (e.g., 37°C).

Procedure:

-

Larval Preparation: Harvest L3 larvae from fecal cultures and wash them to remove debris. If necessary, exsheath the larvae using a brief incubation in a solution like sodium hypochlorite. Resuspend the cleaned larvae in the culture medium to a final concentration of approximately 50-100 larvae per 100 µL.

-

Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium. A typical concentration range for ivermectin is 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).

-

Assay Setup: Dispense 100 µL of the larval suspension into each well of a 96-well plate. Add 100 µL of the appropriate drug dilution or vehicle control (medium + DMSO) to each well. Test each concentration in triplicate.

-

Incubation: Incubate the plates at 37°C for a defined period, typically 24 to 72 hours.

-

Motility Assessment:

-

Automated: Place the plate in an automated tracker which uses infrared microbeams to detect larval movement and generate a quantitative motility score.

-

Manual: Visually score the motility of larvae in each well under a microscope. A common scale ranges from 3 (vigorous movement) to 0 (no movement/paralysis).

-

-

Data Analysis: Express the motility in treated wells as a percentage of the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀.

Workflow for Larval Motility Assay

References

- 1. Stabilization of the GluCl Ligand-Gated Ion Channel in the Presence and Absence of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of Ivermectin Sensitivity at the Glycine Receptor Chloride Channel* | Semantic Scholar [semanticscholar.org]

- 5. avmajournals.avma.org [avmajournals.avma.org]

Navigating the Solubility Landscape of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of doramectin aglycone, a key derivative of the potent antiparasitic agent doramectin. Understanding the solubility of this compound is critical for the development of novel formulations, analytical methods, and for predicting its bioavailability and environmental fate. This document compiles available solubility data, details standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility

This compound, the aglycone form of doramectin, is a large, lipophilic molecule. Its solubility is a crucial physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The principle of "like dissolves like" is fundamental to understanding its behavior in different solvents; its complex structure suggests a preference for organic solvents over aqueous media.

Data Presentation: Solubility of this compound and Related Compounds

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in public literature. However, qualitative descriptions and data from closely related compounds provide valuable insights.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Ethanol | Soluble[1][2] |

| Methanol | Soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Soluble |

Table 2: Quantitative Solubility of Doramectin and Comparative Data for Ivermectin

The following table presents the limited available quantitative solubility data for the parent compound, doramectin, and for ivermectin, a structurally similar avermectin. This information can serve as a useful surrogate for estimating the solubility of this compound, though empirical determination is always recommended.

| Compound | Solvent/System | Temperature (°C) | Solubility |

| Doramectin | Water | 20 | 0.025 mg/L |

| Doramectin | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL |

| Ivermectin | Ethanol | Not Specified | ~1 mg/mL |

| Ivermectin | Dimethyl sulfoxide (DMSO) | Not Specified | ~1 mg/mL |

| Ivermectin | Dimethylformamide (DMF) | Not Specified | ~3 mg/mL |

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This technique is considered the gold standard for its reliability, particularly for compounds with low solubility.

Shake-Flask Method Protocol

1. Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

2. Equilibration:

-

The vessel is agitated, typically using an orbital shaker or a magnetic stirrer, at a constant temperature for an extended period, often 24 to 72 hours. This prolonged agitation is necessary to ensure that a true equilibrium is established between the dissolved and undissolved solute.

3. Phase Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to prevent interference with the subsequent analysis. Common methods include:

-

Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

-

Filtration: The supernatant is carefully filtered through a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.

-

4. Quantification of the Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

-

A calibration curve is constructed using standard solutions of this compound at known concentrations to ensure precise quantification of the solute in the experimental samples.

5. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the identification and quantification of Doramectin aglycone. Doramectin, a broad-spectrum antiparasitic agent, can degrade under acidic conditions to form its aglycone through the hydrolysis of its disaccharide moiety.[1][2] This method provides a robust and reliable approach for monitoring the formation of this compound, a critical aspect in formulation development, stability studies, and quality control of Doramectin drug substances and products.

Introduction

Doramectin is a macrocyclic lactone belonging to the avermectin family, widely used in veterinary medicine.[3][4] Its chemical stability is a key factor in ensuring its efficacy and safety. Under certain conditions, such as exposure to acids, Doramectin can undergo hydrolysis, leading to the cleavage of the sugar moieties attached to the lactone ring. The complete removal of the disaccharide unit results in the formation of this compound (Molecular Formula: C36H50O8).[] Monitoring this degradation is crucial as the presence of the aglycone can indicate product instability and may impact its biological activity.

This document provides a detailed protocol for the generation of this compound via forced degradation and its subsequent analysis using an isocratic HPLC-UV method. The method is designed to be specific, allowing for the clear separation of Doramectin from its aglycone degradation product.

Experimental Protocols

Forced Degradation: Generation of this compound

This protocol describes the acid-catalyzed hydrolysis of Doramectin to produce its aglycone.

Materials:

-

Doramectin standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Volumetric flasks

-

Pipettes

-

Heating block or water bath

Procedure:

-

Standard Preparation: Prepare a stock solution of Doramectin in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Pipette 5 mL of the Doramectin stock solution into a 25 mL volumetric flask.

-

Add 5 mL of 0.1 M HCl.

-

Heat the solution at 60°C for 2 hours in a water bath or on a heating block.

-

Allow the solution to cool to room temperature.

-

Neutralize the solution by adding 5 mL of 0.1 M NaOH.

-

Bring the flask to volume with the mobile phase (Acetonitrile:Water, 70:30 v/v).

-

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC-UV Analysis

This protocol outlines the chromatographic conditions for the separation and quantification of Doramectin and this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| UV Detection | 245 nm |

| Run Time | 10 minutes |

Expected Chromatographic Performance: Under these reversed-phase conditions, the more polar this compound is expected to elute earlier than the parent Doramectin molecule. The retention times should be sufficiently resolved to allow for accurate integration and quantification.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-UV method validation for Doramectin and its aglycone. These values are based on typical performance characteristics of similar validated HPLC methods.

| Parameter | Doramectin | This compound | Acceptance Criteria |

| Retention Time (min) | ~ 6.0 | ~ 3.5 | - |

| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 | - |

| Limit of Detection (LOD) | ~ 0.1% of target conc. | ~ 0.1% of target conc. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | ~ 0.3% of target conc. | ~ 0.3% of target conc. | Signal-to-Noise ratio of 10:1 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% |

| Precision (% RSD) | < 2.0% | < 2.0% | RSD ≤ 2.0% |

Visualizations

Caption: Experimental workflow for the preparation and analysis of this compound.

Caption: Logical relationship of Doramectin degradation to its aglycone.

References

- 1. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Method Development of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine. Its degradation products, such as Doramectin aglycone, are of significant interest in stability studies and impurity profiling of pharmaceutical formulations. This compound is formed by the hydrolysis of the disaccharide moiety from the Doramectin molecule. This document provides detailed application notes and protocols for the analytical method development of this compound, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Generation of this compound Standard

A standard of this compound is essential for method development and validation. It can be prepared by controlled acid hydrolysis of Doramectin.

Protocol for Acid Hydrolysis of Doramectin:

-

Dissolve approximately 10 mg of Doramectin reference standard in 10 mL of methanol.

-

Add 1 mL of 1 M hydrochloric acid to the solution.

-

Heat the mixture at 60°C for 2 hours, monitoring the reaction progress by HPLC.

-

Neutralize the solution with 1 M sodium hydroxide.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Note: This protocol is a general guideline and may require optimization based on the specific batch of Doramectin and desired yield of the aglycone.

HPLC-UV Method for Quantification of this compound

This method is suitable for the routine analysis and quantification of this compound in the presence of the parent drug, Doramectin. The method is based on reversed-phase chromatography, which separates compounds based on their polarity. As this compound is less polar than Doramectin due to the absence of the sugar moiety, it will have a longer retention time on a C18 column.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is recommended to achieve good separation between Doramectin and its aglycone.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient Program:

-

0-15 min: 60-90% B

-

15-20 min: 90% B

-

20-21 min: 90-60% B

-

21-25 min: 60% B

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation:

| Compound | Expected Retention Time (min) |

| Doramectin | ~ 8-10 |

| This compound | ~ 12-15 |

Note: Retention times are approximate and should be confirmed using the generated this compound standard.

LC-MS/MS Method for High-Sensitivity Quantification of this compound

For highly sensitive and selective quantification of this compound, especially in complex matrices, an LC-MS/MS method is recommended. This method utilizes Multiple Reaction Monitoring (MRM) for specific detection.

Experimental Protocol:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC/HPLC system.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

Gradient Program: A gradient similar to the HPLC-UV method can be used and optimized for the best peak shape and separation.

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters:

The molecular weight of Doramectin is 899.11 g/mol , and its aglycone is 592.8 g/mol (after loss of the disaccharide unit C14H26O8). The precursor ion for this compound will be its protonated molecule [M+H]+ at m/z 593.8. Product ions for MRM transitions need to be determined by infusing the aglycone standard into the mass spectrometer and performing a product ion scan.

Based on the fragmentation of similar avermectin aglycones, the following MRM transitions are proposed for this compound. It is crucial to confirm these transitions experimentally.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 593.8 | To be determined | To be determined | To be determined |

For the parent compound, Doramectin, established MRM transitions can be used for comparison and method development.[3][4]

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Doramectin | 916.9 | 593.8 | 331.4 |

Data Presentation:

A table summarizing the optimized MRM transitions, collision energies, and other relevant MS parameters for both Doramectin and its aglycone should be created once experimentally determined.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of Doramectin and its aglycone from other potential impurities and degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

References

- 1. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]